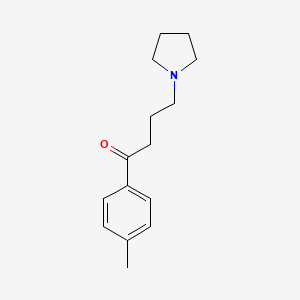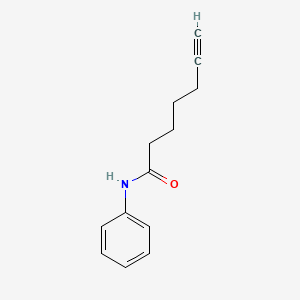
N-Phenylhept-6-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenylhept-6-ynamide is an organic compound characterized by the presence of a phenyl group attached to a hept-6-ynamide structure. This compound falls under the category of ynamides, which are known for their unique reactivity due to the presence of a triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group .
Vorbereitungsmethoden
The synthesis of N-Phenylhept-6-ynamide can be achieved through various methods. One common approach involves the reaction of phenylamine with hept-6-ynoic acid under specific conditions. The reaction typically requires a catalyst and may involve steps such as esterification followed by amidation . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .
Analyse Chemischer Reaktionen
N-Phenylhept-6-ynamide undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides and carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated amides.
Wissenschaftliche Forschungsanwendungen
N-Phenylhept-6-ynamide has found applications in various fields of scientific research:
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of N-Phenylhept-6-ynamide involves its interaction with various molecular targets. The triple bond in the compound is highly polarized, making it reactive towards electrophiles and nucleophiles. This reactivity allows it to participate in a range of chemical transformations, including cycloadditions and rearrangements. The compound’s effects are mediated through its ability to form stable intermediates and transition states, facilitating the formation of desired products .
Vergleich Mit ähnlichen Verbindungen
N-Phenylhept-6-ynamide can be compared with other ynamides, such as N-phenylhex-5-ynamide and N-(pent-4-yn-1-yl)benzamide. These compounds share similar structural features but differ in the length of the carbon chain and the position of the triple bond. The unique aspect of this compound lies in its specific reactivity and the types of products it forms under various reaction conditions .
Similar compounds include:
- N-Phenylhex-5-ynamide
- N-(Pent-4-yn-1-yl)benzamide
- N-(4-Hydroxy-3-methoxyphenyl)methyl-7-phenylhept-6-ynamide
By understanding the properties and applications of this compound, researchers can leverage its unique characteristics to advance various fields of science and industry.
Eigenschaften
CAS-Nummer |
892875-39-7 |
|---|---|
Molekularformel |
C13H15NO |
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
N-phenylhept-6-ynamide |
InChI |
InChI=1S/C13H15NO/c1-2-3-4-8-11-13(15)14-12-9-6-5-7-10-12/h1,5-7,9-10H,3-4,8,11H2,(H,14,15) |
InChI-Schlüssel |
ZCZQALFHBKOGEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCCC(=O)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[3.2.1]octa-2,6-diene](/img/structure/B14177032.png)
![4,4'-([1,1'-Biphenyl]-2,2'-diyl)bis[1-(4-methylphenyl)butane-1,3-dione]](/img/structure/B14177037.png)
![6-methyl-N'-{(Z)-[5-(4-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14177044.png)
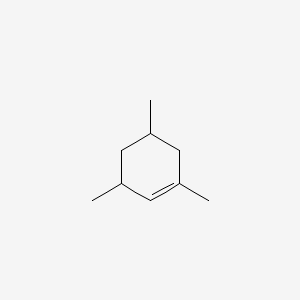
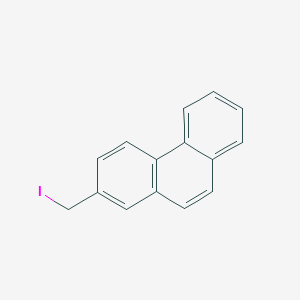
![N-(4-Chlorophenyl)-4-[4-(2-chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B14177076.png)
![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}phenol](/img/structure/B14177079.png)
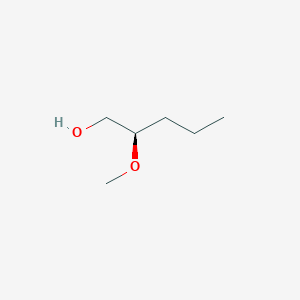

![N'-(cyclooctylideneamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide](/img/structure/B14177102.png)
![1-[Ethoxy(phenyl)phosphoryl]-L-proline](/img/structure/B14177103.png)
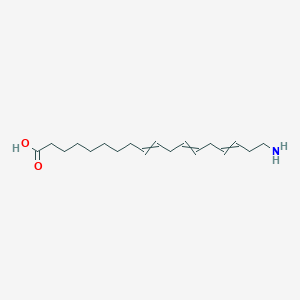
![N-[(4-Fluorophenyl)methyl]-6-(3-methoxyphenyl)pyrazin-2-amine](/img/structure/B14177115.png)
